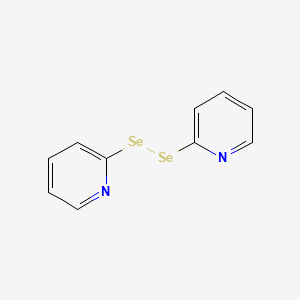

Pyridine, 2,2'-diselenobis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to "Pyridine, 2,2'-diselenobis-" involves various chemical strategies. For instance, optically active diaryl diselenides carrying C2 symmetrical chiral pyrrolidines are synthesized through the condensation between 2,2′-diselenobis(benzyl chloride) derivatives and chiral pyrrolidines, highlighting the versatility in synthesizing selenium-containing compounds (Fujita, Iwaoka, & Tomoda, 1994).

Molecular Structure Analysis

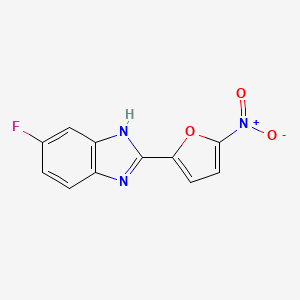

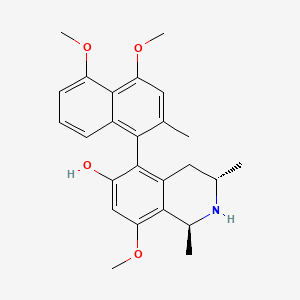

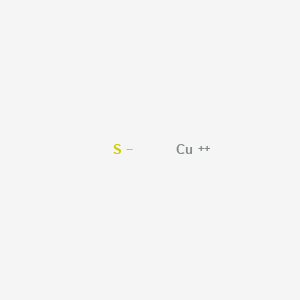

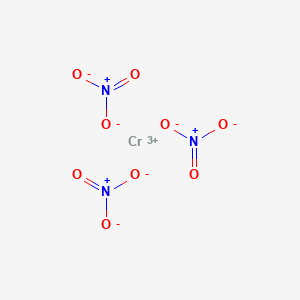

The molecular structure of "Pyridine, 2,2'-diselenobis-" and related compounds is characterized by the presence of selenium atoms linked to pyridine rings. This unique configuration offers interesting geometrical and electronic properties. The structure of pyridine-2,6-diylbis(pyrazine-2-ylmethanone) in metal cluster chemistry reveals an ideal trigonal bipyramidal geometry, showcasing the structural diversity achievable with pyridine and selenium components (Giannopoulos et al., 2015).

Chemical Reactions and Properties

"Pyridine, 2,2'-diselenobis-" participates in a variety of chemical reactions, demonstrating its reactivity and functional group compatibility. For example, the Palladium(II) complexes of the first pincer (Se,N,Se) ligand, 2,6-bis((phenylseleno)methyl)pyridine (L), show solvent-dependent formation, highlighting the chemical versatility and potential catalytic activity of selenium-containing pyridine compounds (Das, Rao, & Singh, 2009).

Scientific Research Applications

Synthesis and Coordination Chemistry

- Pyridine, 2,2'-diselenobis- compounds are prominent in the synthesis of various complex compounds. For example, "Synthesis of Diaryl Diselenides Having Chiral Pyrrolidine Rings with C2 Symmetry" involves the application of these compounds in methoxyselenenylation of trans-olefins, showing a diastereomeric excess of up to 60% (Fujita, Iwaoka, & Tomoda, 1994). Additionally, 2,6-bis(pyrazolyl)pyridines and related ligands have been studied for their coordination chemistry, including applications in biological sensing and thermal/photochemical spin-state transitions (Halcrow, 2005).

Polymorphism and Pharmacological Applications

- Research has explored the polymorphism of "2,2'-diselenobis(3-pyridinol)", which upon recrystallization from various solutions resulted in different polymorphs with potent cytotoxicity against certain cancer cells, indicating potential pharmacological applications (Phadnis et al., 2017).

Catalytic Applications

- 2,2'-Diselenobis- compounds have been utilized in catalytic applications. For instance, "Catalytic conversion of alkenes into allylic ethers and esters using diselenides having internal tertiary amines" presents a process catalyzed by these compounds for the conversion of alkenes into oxygenated allylic compounds (Iwaoka & Tomoda, 1992).

Photocatalytic and Environmental Applications

- Pyridine, 2,2'-diselenobis- compounds have also been studied for their photocatalytic and environmental applications. "Direct hydroxylation of benzene with hydrogen peroxide over pyridine–heteropoly compounds" investigates the role of pyridine in promoting the catalytic activities of certain catalysts, which is crucial for environmental pollution control (Leng et al., 2008).

Material Science and Polymer Chemistry

- In material science, novel pyridine-containing aromatic dianhydride monomers have been synthesized and used to prepare new polyimides with pyridine moieties, demonstrating good thermal stability and mechanical properties, suitable for various applications (Wang et al., 2006).

properties

IUPAC Name |

2-(pyridin-2-yldiselanyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQLVACGEMGVMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2Se2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208669 |

Source

|

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2,2'-diselenobis- | |

CAS RN |

59957-75-4 |

Source

|

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.